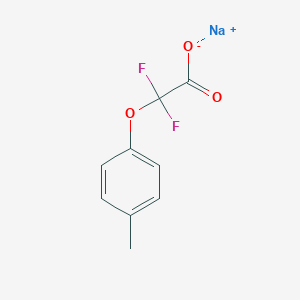
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide, also known as MPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMA is a small molecule inhibitor that has shown promise in inhibiting the activity of various enzymes and proteins, making it a valuable tool in the study of biochemical and physiological processes.
Scientific Research Applications
Antimicrobial Activity
Research has explored the structural analogs of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide for their antimicrobial efficacy. For instance, studies on oxazolidinone analogs, which share a similar core structure, demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including both gram-positive and gram-negative bacteria, without evidence of rapid resistance development (Zurenko et al., 1996). This indicates a promising avenue for the development of new antibacterial agents with mechanisms that may prevent the quick emergence of resistant strains.
Pharmacological Applications
The pharmacokinetic and pharmacodynamic properties of compounds structurally related to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide have been assessed in preclinical models. For example, GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrated significant efficacy in cancer models (Salphati et al., 2012). This highlights the potential of such compounds in the treatment of cancers, particularly those that are driven by the PI3K pathway.
Drug Discovery and Development
The compound and its analogs have been instrumental in the discovery and optimization of new drugs targeting various diseases. For instance, synthesis and evaluation of derivatives have led to the identification of compounds with potent anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Additionally, investigations into dual thymidylate synthase and dihydrofolate reductase inhibitors revealed compounds with significant potential as antitumor agents (Gangjee et al., 2008; Gangjee et al., 2009). These studies are crucial for the development of novel therapeutic agents with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-11-17(22-7-9-24-10-8-22)21-16(20-14)12-19-18(23)13-25-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDZYPYKVVFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


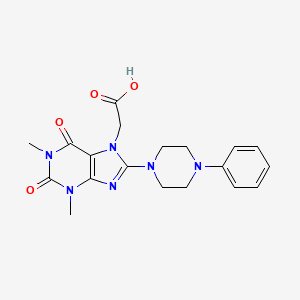

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)
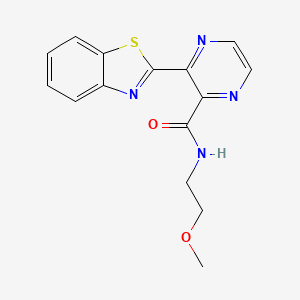
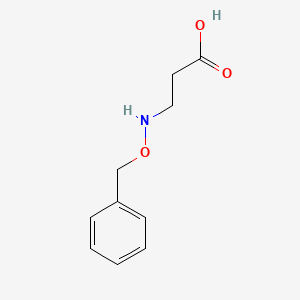
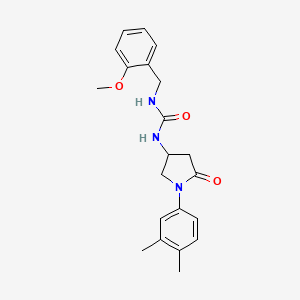

![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)
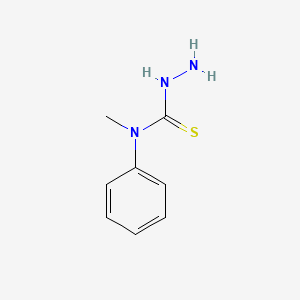
![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)
